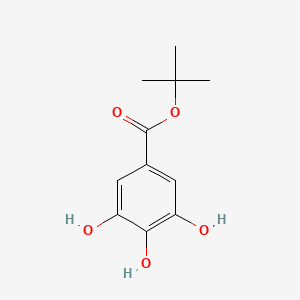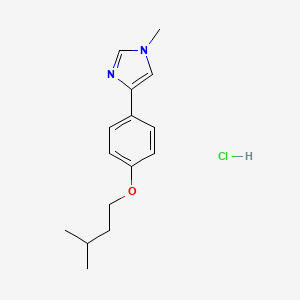
Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride is a chemical compound that belongs to the imidazole class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of an imidazole ring substituted with a p-isopentoxyphenyl group and a methyl group, along with a hydrochloride salt. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Substitution Reactions: The p-isopentoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with an alkyl halide in the presence of a base.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: Imidazole derivatives can undergo oxidation reactions, often using reagents such as hydrogen peroxide or peracids, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting imidazole derivatives to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, phenol derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
科学的研究の応用
Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The p-isopentoxyphenyl group may enhance the compound’s binding affinity and selectivity towards certain targets. The hydrochloride salt form improves the compound’s solubility and stability, facilitating its biological activity.
類似化合物との比較
Imidazole: The parent compound with a simple imidazole ring structure.
1-Methylimidazole: An imidazole derivative with a methyl group at the 1-position.
4-Phenylimidazole: An imidazole derivative with a phenyl group at the 4-position.
Comparison:
Imidazole: Lacks the p-isopentoxyphenyl group, resulting in different biological activities and properties.
1-Methylimidazole: Similar in having a methyl group, but lacks the p-isopentoxyphenyl group, leading to different interactions and applications.
4-Phenylimidazole: Similar in having a phenyl group at the 4-position, but the absence of the isopentoxy group results in different chemical and biological properties.
Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride stands out due to its unique combination of substituents, which confer distinct chemical and biological characteristics, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
40405-80-9 |
|---|---|
分子式 |
C15H21ClN2O |
分子量 |
280.79 g/mol |
IUPAC名 |
1-methyl-4-[4-(3-methylbutoxy)phenyl]imidazole;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH/c1-12(2)8-9-18-14-6-4-13(5-7-14)15-10-17(3)11-16-15;/h4-7,10-12H,8-9H2,1-3H3;1H |
InChIキー |
MAKBQTBIQMJAQF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=CN(C=N2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


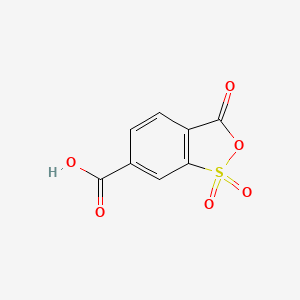
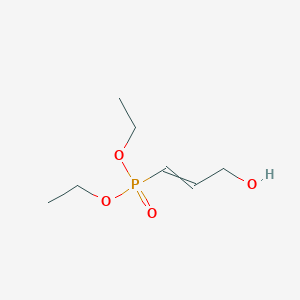
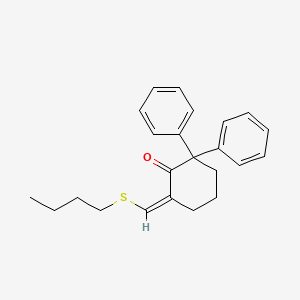
![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
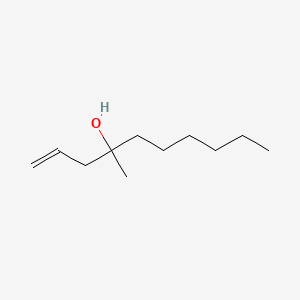
![2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride](/img/structure/B14664256.png)
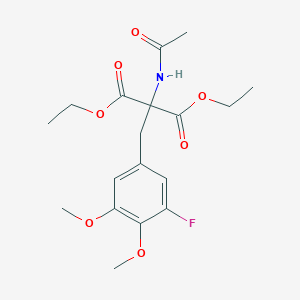
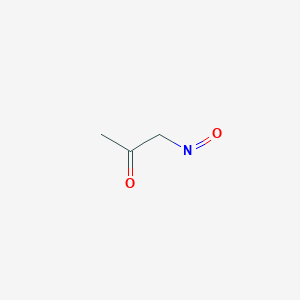

![2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14664298.png)
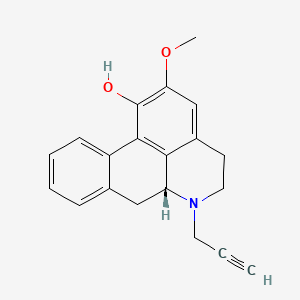
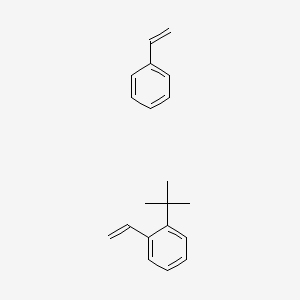
![Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]-](/img/structure/B14664311.png)
